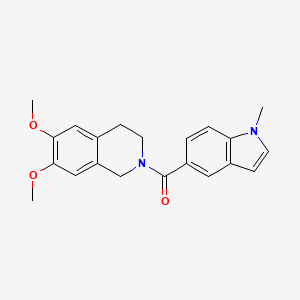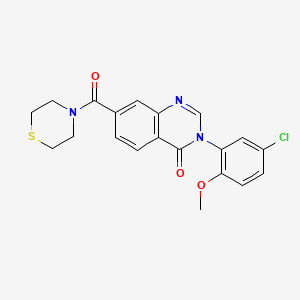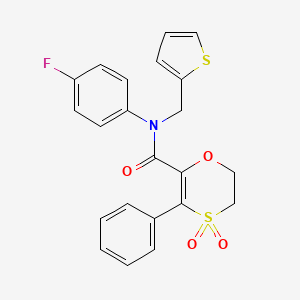
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-5-yl)methanone” is a complex organic molecule that features both isoquinoline and indole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the isoquinoline and indole rings, followed by their coupling. Common synthetic routes might include:
Formation of Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, Bischler-Napieralski reaction, or other cyclization methods.
Formation of Indole Moiety: This can be synthesized via Fischer indole synthesis, Bartoli indole synthesis, or other methods.
Coupling Reaction: The final step would involve coupling the two moieties, possibly through a Friedel-Crafts acylation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indole nitrogen.
Reduction: Reduction reactions could target the carbonyl group or the double bonds within the rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
It might exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
If biologically active, it could be developed into a therapeutic agent for various diseases.
Industry
The compound could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on its biological activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. Molecular targets could include enzymes, receptors, or DNA.
Comparison with Similar Compounds
Similar Compounds
- (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone
- (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-2-yl)methanone
Uniqueness
The unique combination of isoquinoline and indole moieties in this compound might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1-methylindol-5-yl)methanone |
InChI |
InChI=1S/C21H22N2O3/c1-22-8-6-15-10-16(4-5-18(15)22)21(24)23-9-7-14-11-19(25-2)20(26-3)12-17(14)13-23/h4-6,8,10-12H,7,9,13H2,1-3H3 |
InChI Key |
LSZDWRNPPRNNIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12185398.png)
![N-(1-methyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12185411.png)
![[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12185413.png)
![N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12185417.png)
methanone](/img/structure/B12185423.png)
![Methyl 2-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12185428.png)

![1-(4-fluorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12185439.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B12185450.png)
![8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12185451.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B12185456.png)

![7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione](/img/structure/B12185469.png)

